2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide
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Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through the reaction of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromene ring.
Methoxylation: The chromene derivative is then methoxylated using methanol and a suitable catalyst.
Phenoxy Substitution: The methoxylated chromene is reacted with 4-hydroxyphenyl ether to introduce the phenoxy group.
Acetamide Formation: The final step involves the reaction of the phenoxy-substituted chromene with N-[3-(4-morpholinyl)propyl]acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The phenoxy and morpholinyl groups can participate in nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes or receptors, modulating their activity. The phenoxy and morpholinyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives.
Flavonoids: Such as 2-(3,4-dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene derivatives.
Benzofurans: Including 2-(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy derivatives.
Uniqueness
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-[3-(4-morpholinyl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C25H28N2O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C25H28N2O6/c1-30-22-5-2-4-19-16-21(25(29)33-24(19)22)18-6-8-20(9-7-18)32-17-23(28)26-10-3-11-27-12-14-31-15-13-27/h2,4-9,16H,3,10-15,17H2,1H3,(H,26,28) |
InChI Key |
HVZVDOPUGOEKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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